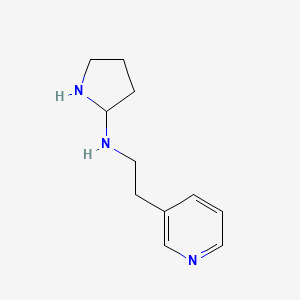
N-(2-pyridin-3-ylethyl)pyrrolidin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Pyridyl)-2-pyrrolidinylethylamine is a heterocyclic compound that features both pyridine and pyrrolidine rings. This compound is of interest due to its potential biological activities and applications in various fields, including medicinal chemistry and organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Pyridyl)-2-pyrrolidinylethylamine typically involves the reaction of pyridine derivatives with pyrrolidine under specific conditions. One common method involves the use of Grignard reagents, where pyridine N-oxides are treated with Grignard reagents followed by acetic anhydride to yield the desired product . Another approach involves the use of cross-coupling reactions, such as the Suzuki-Miyaura coupling, where pyridylborate salts react with halopyridines in the presence of palladium catalysts .
Industrial Production Methods
Industrial production of 2-(3-Pyridyl)-2-pyrrolidinylethylamine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the compound efficiently.
化学反应分析
Types of Reactions
2-(3-Pyridyl)-2-pyrrolidinylethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Halogenated pyridine derivatives, nucleophiles like amines or thiols.
Major Products
Oxidation: Pyridine N-oxides.
Reduction: Reduced pyrrolidine derivatives.
Substitution: Substituted pyridine derivatives.
科学研究应用
2-(3-Pyridyl)-2-pyrrolidinylethylamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of 2-(3-Pyridyl)-2-pyrrolidinylethylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or act as an agonist or antagonist at receptor sites .
相似化合物的比较
Similar Compounds
Pyrrolidine: A simple nitrogen-containing heterocycle with various biological activities.
Pyridine: An aromatic heterocycle widely used in organic synthesis and pharmaceuticals.
Nicotine: Contains a pyridine ring and exhibits significant biological activity as a stimulant.
Uniqueness
2-(3-Pyridyl)-2-pyrrolidinylethylamine is unique due to its combination of pyridine and pyrrolidine rings, which confer distinct chemical and biological properties
生物活性
N-(2-pyridin-3-ylethyl)pyrrolidin-2-amine is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a pyridine ring and a pyrrolidine moiety. Its molecular formula is C12H16N2 with a molecular weight of approximately 188.27 g/mol. The unique combination of these rings may confer specific pharmacological properties, making it a subject of interest in various therapeutic areas, particularly neuropharmacology.
The biological activity of this compound primarily involves its interaction with neurotransmitter systems, particularly those related to dopamine and serotonin pathways. Preliminary studies suggest that this compound can modulate these pathways, potentially leading to therapeutic applications in treating mood disorders and other neurological conditions.
Key Mechanisms:
- Dopamine Receptor Modulation : The compound may influence dopamine receptor activity, which is crucial for mood regulation.
- Serotonin Pathway Interaction : Its effects on serotonin pathways could provide insights into its use for treating anxiety and depression.
Structure-Activity Relationship (SAR)
Understanding the SAR is essential to elucidate how structural modifications can enhance the biological activity of this compound. Various derivatives have been synthesized to explore their pharmacological potential.
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| N-Methyl-2-(pyridin-2-yl)-N-(2-pyridin-2-ylethyl)ethanamine trihydrochloride | C14H20N3Cl3 | Similar amine structure; potential for similar biological activity |
| 1-(Pyridin-4-yl)pyrrolidin-3-amine | C11H14N2 | Exhibits different biological properties; potential for different receptor interactions |
| N-(2-(Pyridin-2-yl)ethyl)propan-1-amine | C13H18N2 | Similar ethyl linkage; explored for different therapeutic applications |
These modifications can lead to enhanced potency or altered selectivity towards specific receptors, thereby broadening the therapeutic scope of the original compound.
Biological Activity in Case Studies
Recent studies have highlighted the potential applications of this compound in various biological contexts:
-
Neuropharmacology : Research indicates that this compound may exhibit significant effects on neurotransmitter systems, particularly in animal models of mood disorders. For instance, it has shown promise in modulating behavior in stress-induced models.
- Case Study : In a study involving rodent models, administration of this compound resulted in decreased anxiety-like behaviors and improved mood indicators compared to control groups.
-
Cancer Research : Although primarily focused on neuropharmacology, there are indications that derivatives of this compound may also exhibit anticancer properties by interfering with cell cycle regulation through kinase inhibition .
- Case Study : In vitro studies demonstrated that certain analogs could inhibit proliferation in breast cancer cell lines, suggesting a dual role in both neuropharmacological and oncological contexts.
属性
分子式 |
C11H17N3 |
|---|---|
分子量 |
191.27 g/mol |
IUPAC 名称 |
N-(2-pyridin-3-ylethyl)pyrrolidin-2-amine |
InChI |
InChI=1S/C11H17N3/c1-3-10(9-12-6-1)5-8-14-11-4-2-7-13-11/h1,3,6,9,11,13-14H,2,4-5,7-8H2 |
InChI 键 |
VLGRLWJFRCWKGD-UHFFFAOYSA-N |
规范 SMILES |
C1CC(NC1)NCCC2=CN=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















